molecular formula C12H13N3O2 B2559427 Methyl 4-(ethylamino)quinazoline-7-carboxylate CAS No. 2248272-77-5

Methyl 4-(ethylamino)quinazoline-7-carboxylate

Cat. No.: B2559427
CAS No.: 2248272-77-5
M. Wt: 231.255
InChI Key: RWCYUVTXIORTIZ-UHFFFAOYSA-N
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Description

Methyl 4-(ethylamino)quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethylamino)quinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis. These methods enhance reaction efficiency and yield while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylamino)quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(ethylamino)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical cellular pathways involved in disease progression. For example, its anti-cancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(ethylamino)quinazoline-7-carboxylate stands out due to its unique combination of an ethylamino group and a methyl ester, which confer distinct chemical properties and biological activities. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 4-(ethylamino)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-13-11-9-5-4-8(12(16)17-2)6-10(9)14-7-15-11/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCYUVTXIORTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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